molecular formula C7H5F3N2O3 B8091809 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline

2-(Difluoromethoxy)-4-fluoro-5-nitroaniline

Cat. No.: B8091809
M. Wt: 222.12 g/mol
InChI Key: DVBFIBOOYOMVOL-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-fluoro-5-nitroaniline is a chemical compound characterized by its unique molecular structure, which includes a difluoromethoxy group, a fluoro group, and a nitro group attached to an aniline core. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline typically involves multiple steps, starting with the nitration of aniline derivatives. The difluoromethoxy group can be introduced through a substitution reaction involving difluoromethanol and an appropriate catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in different derivatives.

  • Substitution: The difluoromethoxy group can be substituted with other functional groups, depending on the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and other oxidized forms.

  • Reduction Products: Amines and related compounds.

  • Substitution Products: Compounds with different functional groups replacing the difluoromethoxy group.

Scientific Research Applications

2-(Difluoromethoxy)-4-fluoro-5-nitroaniline has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a fluorescent probe or a reagent in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-(Difluoromethoxy)aniline: Similar structure but lacks the nitro group.

  • 4-Fluoro-5-nitroaniline: Similar structure but lacks the difluoromethoxy group.

  • 2,4-Difluoro-5-nitroaniline: Similar structure but with a different position of the fluoro group.

Uniqueness: 2-(Difluoromethoxy)-4-fluoro-5-nitroaniline is unique due to the combination of the difluoromethoxy and nitro groups on the aniline core, which imparts distinct chemical and physical properties compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-(Difluoromethoxy)-4-fluoro-5-nitroaniline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activity. This article explores the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing from various research studies and patents.

Chemical Structure and Properties

  • Chemical Formula : C7H6F3N3O2
  • Molecular Weight : 215.14 g/mol
  • IUPAC Name : this compound

The compound features a nitro group, which is known for enhancing biological activity through various mechanisms, including increased lipophilicity and electron-withdrawing properties that can affect binding interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Tyrosine Kinases : This compound has been identified as a potential inhibitor of protein tyrosine kinases (PTKs), which play critical roles in cell signaling related to growth and differentiation. PTK inhibition can lead to reduced tumor cell proliferation and survival, making it a candidate for cancer therapy .
  • Antiparasitic Activity : Preliminary studies suggest that similar compounds have shown efficacy against Toxoplasma gondii and Plasmodium falciparum, suggesting potential antiparasitic properties for this compound .
  • Antimicrobial Properties : The nitro group in the structure is often associated with antimicrobial activity, which could be explored further for its effectiveness against various bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/MechanismObserved Effect
Protein Tyrosine KinaseVarious cancer cell linesInhibition of cell proliferation
AntiparasiticToxoplasma gondiiPotential inhibition (MIC values pending)
AntimicrobialGram-positive/negative bacteriaActivity against specific strains (further studies required)

Case Study 1: Inhibition of Protein Tyrosine Kinases

In a study examining the efficacy of various aminopyrimidine derivatives, including this compound, it was found that certain modifications to the aniline structure significantly enhanced PTK inhibition. The study reported IC50 values indicating effective inhibition at micromolar concentrations .

Case Study 2: Antiparasitic Efficacy

A series of compounds structurally similar to this compound were tested against Toxoplasma gondii. Compounds exhibiting MIC values less than 1 μM were considered active. The preliminary results indicated that modifications to the nitro group could alter the activity profile significantly .

Properties

IUPAC Name

2-(difluoromethoxy)-4-fluoro-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-3-1-6(15-7(9)10)4(11)2-5(3)12(13)14/h1-2,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBFIBOOYOMVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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